Eptazocine

Descripción

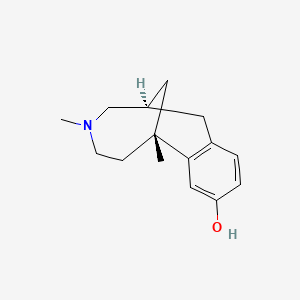

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15/h3-4,8,11,17H,5-7,9-10H2,1-2H3/t11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWQTJXNFTWSCS-IAQYHMDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024513 | |

| Record name | (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72522-13-5 | |

| Record name | (-)-Eptazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72522-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eptazocine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208ZLI77S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eptazocine's Mechanism of Action on Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptazocine is a benzomorphan (B1203429) derivative opioid analgesic characterized by a mixed agonist-antagonist profile at opioid receptors. This technical guide provides a detailed overview of its mechanism of action, focusing on its interactions with mu (μ), kappa (κ), and delta (δ) opioid receptors. The document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows. This compound primarily functions as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[1][2][3] This unique profile contributes to its analgesic effects while potentially offering a reduced risk of abuse and respiratory depression compared to MOR agonists.[3]

Introduction

This compound is an opioid analgesic used for the management of moderate to severe pain.[4] Its pharmacological activity is rooted in its distinct interaction with the major opioid receptor subtypes: μ (MOR), δ (DOR), and κ (KOR). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound's clinical profile is defined by its agonistic activity at the KOR and antagonistic activity at the MOR.[1][3][6][7][8][9][10][11][12]

Interaction with Opioid Receptors

This compound's mechanism of action is characterized by its differential activity at the opioid receptor subtypes.

-

Kappa-Opioid Receptor (KOR): this compound is a KOR agonist.[1][3][6][7][8][9][10][11][12] Activation of KORs by this compound is believed to be the primary driver of its analgesic properties.[11][12]

-

Mu-Opioid Receptor (MOR): this compound acts as a MOR antagonist.[1][2][8][10][11][12] This antagonism is significant as it may mitigate some of the undesirable side effects associated with MOR agonists, such as respiratory depression and abuse liability.[3]

-

Delta-Opioid Receptor (DOR): The activity of this compound at the DOR is not as well-characterized in the available literature.

Quantitative Data

Table 1: Radioligand Binding Data for this compound

| Ligand | Preparation | Assay Condition | IC50 (µM) | Reference |

| [3H]-Naloxone | Rat brain synaptic membrane | Absence of Na+ and GTP | 7.83 ± 1.57 | [5] |

Table 2: Functional Antagonism Data for this compound

| Agonist | Antagonist | Preparation | Ke (nM) | Reference |

| This compound | Naloxone | Mouse vas deferens | 325 | [1] |

| This compound | MR-2266 (κ-selective) | Mouse vas deferens | 33.2 | [1] |

Signaling Pathways

Upon binding to the KOR, this compound initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP concentration.[5]

Caption: this compound-induced KOR signaling pathway.

Experimental Protocols

The characterization of this compound's interaction with opioid receptors involves standard pharmacological assays. While specific protocols for this compound are not detailed in the provided search results, the following are representative methodologies for opioid receptor research.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor. It typically involves a competitive binding format where an unlabeled ligand (e.g., this compound) competes with a radiolabeled ligand for binding to receptor-expressing membranes.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine protein concentration.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-naloxone, [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U-69,593 for KOR).

-

Add varying concentrations of the unlabeled competitor (this compound).

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

-

-

Incubation:

-

Incubate the plates to allow the binding to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Caption: Radioligand binding assay workflow.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Methodology:

-

Membrane Preparation:

-

Prepare receptor-expressing membranes as described for the radioligand binding assay.

-

-

Assay Setup:

-

In a multi-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound (this compound).

-

Include a basal control (no agonist) and a positive control (a known full agonist).

-

-

Initiation and Incubation:

-

Add [35S]GTPγS to initiate the reaction.

-

Incubate the plates at a controlled temperature (e.g., 30°C).

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure radioactivity via scintillation counting.

-

-

Data Analysis:

-

Plot the [35S]GTPγS binding (as a percentage of the positive control's maximal stimulation) against the logarithm of the agonist concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

Use cells stably expressing the opioid receptor of interest.

-

-

Assay Setup:

-

Plate the cells in a multi-well format.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (this compound).

-

Stimulate adenylyl cyclase with forskolin.

-

-

Incubation:

-

Incubate the cells to allow for changes in intracellular cAMP levels.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

-

Determine the IC50 value for the inhibition of cAMP production.

-

Logical Relationship of this compound's Mixed Agonist-Antagonist Profile

The dual action of this compound as a KOR agonist and a MOR antagonist is central to its pharmacological profile.

Caption: this compound's mixed agonist-antagonist profile.

Conclusion

This compound exhibits a complex mechanism of action at opioid receptors, primarily characterized by its agonism at the kappa-opioid receptor and antagonism at the mu-opioid receptor. This profile is responsible for its analgesic effects and may offer a more favorable side-effect profile compared to traditional mu-opioid receptor agonists. While the qualitative aspects of its pharmacology are established, further research is needed to provide a comprehensive quantitative characterization of its binding affinities and functional potencies at all three opioid receptor subtypes. The experimental protocols outlined in this guide provide a framework for conducting such detailed investigations.

References

- 1. [Preferential action of this compound, a novel analgesic, with opioid receptors in isolated guinea pig ileum and mouse vas deferens preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of various kappa-agonists at kappa-, mu- and delta-opioid receptors mediating presynaptic inhibition of neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The interaction of this compound, a novel analgesic, with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improved assays for the assessment of kappa- and delta-properties of opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamic recognition of naloxone, morphine and endomorphin1 in the same pocket of µ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of μ-opioid receptor targeting by a nanobody antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Eptazocine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a potent opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1] It was first introduced in Japan in 1987 for the management of pain.[1] This technical guide provides an in-depth overview of the chemical structure and a modern synthetic route to this compound, tailored for professionals in the fields of medicinal chemistry and drug development.

Chemical Structure of this compound

This compound, a member of the benzomorphan (B1203429) class of opioids, possesses a rigid pentacyclic structure. Its chemical and physical properties are summarized below.

Systematic and Trivial Names

-

IUPAC Name: (1S,6S)-1,4-dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol[2]

-

CAS Name: (1S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol[3]

-

Common Synonyms: (-)-Eptazocine, Sedapain[4]

-

Hydrobromide Salt CAS Name: 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)-

Molecular Formula and Weight

| Compound | Molecular Formula | Molar Mass (g·mol−1) |

| This compound | C15H21NO | 231.339[2] |

| This compound Hydrobromide | C15H22BrNO | 312.25[3] |

Stereochemistry

This compound has two stereocenters, and the pharmacologically active enantiomer is the (-)-(1S,6S) isomer.[4] The absolute stereochemistry is crucial for its interaction with opioid receptors.

Caption: Chemical structure and key features of this compound.

Synthesis of this compound

A novel and efficient asymmetric synthesis for this compound hydrobromide has been developed, commencing from 1-methyl-7-methoxy-2-tetralone. This process involves an enantioselective phase-transfer catalyzed alkylation and a Mannich reaction to construct the core tricyclic structure.[4]

Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below. This multi-step synthesis is designed to be practical and scalable, delivering the final product in high yield and purity.[4]

Caption: Workflow for the asymmetric synthesis of this compound Hydrobromide.

Quantitative Data

The following table summarizes key quantitative data for the synthesis.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

| Alkylation | 1-methyl-7-methoxy-2-tetralone, Allyl bromide | N-(p-trifluoromethylbenzyl)cinchonidinium bromide, CsOH·H2O | Toluene | 0 | >95 |

| Reduction of Tricyclic Intermediate | Tricyclic Intermediate | NaBH4 | Methanol (B129727) | 0 to RT | ~90 |

| Demethylation | Methoxy Intermediate | BBr3 | Dichloromethane (B109758) | -78 to RT | ~85 |

| Overall | Excellent [4] |

Experimental Protocols

To a solution of compound 4 (20 g, 0.087 mol) in methanol (200 mL), sodium borohydride (B1222165) (NaBH4) (1.98 g, 0.053 mol) was added in portions at 0 °C. The mixture was stirred at this temperature for 20 minutes and then acidified to pH 6 with acetic acid (20 mL). The solvent was removed under reduced pressure. The resulting residue was dissolved in dichloromethane (200 mL) and washed with a 10% aqueous sodium carbonate (Na2CO3) solution (200 mL). The aqueous layer was further extracted with dichloromethane (200 mL). The combined organic layers were dried, filtered, and concentrated to yield the hydroxy intermediate (20 g, 99% yield).[4]

To a solution of intermediate 15 (3.0 g, 11.56 mmol) in methanol (40 mL), sodium borohydride (NaBH4) (0.48 g, 12.70 mmol) was added with stirring at 0 °C. The reaction mixture was then stirred at room temperature for 2 hours. Following this, it was acidified to pH 6 with a 2 M hydrochloric acid solution. The solvent was evaporated under reduced pressure. The residue was taken up in water (30 mL) and basified to pH 11 with a 30% aqueous sodium hydroxide (B78521) (NaOH) solution. The aqueous layer was extracted three times with ethyl acetate (B1210297) (30 mL each).[4]

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects through its interaction with opioid receptors in the central nervous system.[2] It is characterized as a mixed κ-opioid receptor agonist and μ-opioid receptor antagonist.[1] The activation of the κ-opioid receptor, a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release, which contributes to its analgesic properties.[2]

Caption: Simplified signaling pathway of this compound via the κ-opioid receptor.

References

Eptazocine: A Preclinical Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eptazocine is an opioid analgesic that has been investigated for its pain-relieving properties. It is characterized as a mixed agonist-antagonist with a distinct pharmacological profile, primarily acting as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist.[1][2] This unique mechanism of action suggests a potential for providing analgesia with a reduced risk of the abuse and respiratory depression commonly associated with mu-opioid agonists. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in various animal models, based on available preclinical data. The information is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of novel analgesics.

Pharmacodynamics

This compound's primary mechanism of action involves its interaction with opioid receptors in the central nervous system.[3] Its analgesic effects are predominantly mediated through the activation of kappa-opioid receptors, while its antagonism at mu-opioid receptors may mitigate some of the undesirable side effects of traditional opioids.[1]

Receptor Binding Profile

In vitro studies have demonstrated this compound's affinity for opioid receptors. In rat brain synaptic membranes, this compound exhibited a concentration-dependent inhibition of [3H]-naloxone binding with an IC50 of 7.83 ± 1.57 µM.[3] Further studies in isolated guinea pig ileum and mouse vas deferens preparations have suggested that this compound acts as a mu-receptor antagonist and a preferential kappa-receptor agonist.[4]

Table 1: In Vitro Receptor Binding Affinity of this compound

| Preparation | Ligand | Parameter | Value | Animal Model |

| Rat brain synaptic membrane | [3H]-naloxone | IC50 | 7.83 ± 1.57 µM | Rat |

| Mouse brain synaptic membrane | [3H]-naloxone | Significant decrease at 10 µM | - | Mouse |

| Mouse brain synaptic membrane | [3H]-ethylketocyclazocine | Significant decrease at 10 µM | - | Mouse |

Signaling Pathway

As a kappa-opioid receptor agonist, this compound is expected to activate intracellular signaling pathways typical for G-protein coupled receptors (GPCRs) of the Gi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels, such as the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, contributing to its analgesic effect.

Figure 1: Simplified signaling pathway of this compound via the kappa-opioid receptor.

In Vivo Pharmacodynamic Effects

A range of in vivo studies in mice, rats, and dogs have characterized the pharmacodynamic effects of this compound.

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in Animal Models

| Effect | Animal Model | Dose Range | Route of Administration | Observations |

| Analgesia | Mice | 1-10 mg/kg | - | Prolonged survival time in KCN-induced hypoxia.[5] |

| Analgesia | Mice | 3, 10 mg/kg | - | Prolonged survival time in hypobaric hypoxia.[5] |

| Analgesia | Mice | - | - | Failure to decrease analgesic effect after successive administration in acetic acid-induced writhing, pressure, and wheel cage methods.[1] |

| Analgesia | Rats | - | - | Tolerance observed in the tail flick method after successive administration.[1] |

| Sedation | Mice | Low doses | - | Observed.[6] |

| Ataxia | Rats | High doses | - | Observed.[6] |

| Decreased Spontaneous Locomotor Activity | Mice | - | - | Measured by wheel cage and Animex methods.[6] |

| Increased Spontaneous Locomotor Activity | Rats | - | Open-field method | Observed.[6] |

| Impaired Motor Performance | Mice | - | Rotarod and traction tests | Observed.[6] |

| Decreased Body Temperature | Mice | - | - | Observed.[6] |

| Potentiation of Pentobarbital-induced Sleeping Time | Mice | - | - | Observed.[6] |

| Inhibition of Fighting Behavior | Mice | - | Electric shock-induced | Observed.[6] |

| Inhibition of Avoidance Behavior | Rats | - | Shuttle and Skinner boxes | Observed.[6] |

| Cardiorespiratory Effects | Dogs | 1 mg/kg | i.v. | Increased heart rate, left ventricular dP/dt, and cardiac output.[7] |

| Cardiorespiratory Effects | Dogs | 3 mg/kg | i.v. | Decreased blood pressure, left ventricular dP/dt, cardiac output, and left ventricular end-diastolic pressure.[7] |

Pharmacokinetics

Comprehensive quantitative pharmacokinetic data for this compound in animal models is limited in the publicly available literature. Most of the detailed pharmacokinetic studies have been conducted on pentazocine (B1679294), a structurally related compound. While this data can offer some comparative insights, it is crucial to note that these are distinct chemical entities and their pharmacokinetic properties may differ significantly.

Qualitative Pharmacokinetic Information

Studies on pentazocine in rats indicate rapid absorption from the gastrointestinal tract, with peak serum levels reached at 15 minutes and a biological half-life of 2.0 hours.[8] Following intravenous administration in rats, the occupancy of specific opioid receptors by pentazocine decreased rapidly within 10 minutes.[9] This suggests fast binding kinetics and a rapid disappearance from the brain compartment.[9]

Comparative Pharmacokinetics: this compound vs. Pentazocine

A study comparing the development of tolerance between this compound, pentazocine, and morphine in mice and rats suggested species-specific differences and different mechanisms of tolerance development, implying potential pharmacokinetic and/or pharmacodynamic distinctions.[1]

Due to the lack of specific quantitative data for this compound, the following table presents pharmacokinetic parameters for pentazocine in rats to provide a general reference for a compound of a similar class.

Table 3: Pharmacokinetic Parameters of Pentazocine in Rats (for comparative purposes)

| Parameter | Value | Route of Administration | Dose | Animal Model |

| Tmax | 15 min | Oral | - | Rat |

| t1/2 | 2.0 hr | Oral | - | Rat |

Note: This data is for pentazocine, not this compound, and should be interpreted with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the protocols for key experiments cited in the study of this compound and related compounds.

Analgesic Assays

Figure 2: General experimental workflow for analgesic assays in animal models.

-

Hot Plate Test: This test is used to assess the response to thermal pain.

-

Apparatus: A metal plate that can be heated to a constant temperature.

-

Procedure: An animal, typically a mouse or rat, is placed on the heated surface. The latency to a behavioral response, such as licking a paw or jumping, is recorded. A cut-off time is established to prevent tissue damage.

-

Species: Mice, Rats.

-

-

Tail-Flick Test: This assay also measures the response to a thermal stimulus.

-

Apparatus: A device that applies a focused beam of heat to the animal's tail.

-

Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the stimulus is measured. A cut-off time is implemented.

-

Species: Rats, Mice.

-

-

Acetic Acid-Induced Writhing Test: This is a chemical method for inducing visceral pain.

-

Procedure: A dilute solution of acetic acid is injected intraperitoneally into a mouse. The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a specific period.

-

Species: Mice.

-

Administration Routes

-

Intravenous (i.v.) Injection:

-

Procedure: The drug is dissolved in a suitable vehicle and injected directly into a vein, typically the tail vein in rodents or a cephalic or saphenous vein in dogs. This route ensures 100% bioavailability.

-

Animal Models: Mice, Rats, Dogs.[7]

-

-

Subcutaneous (s.c.) Injection:

-

Procedure: The drug solution is injected into the loose skin on the back of the animal.

-

Animal Models: Mice, Rats.

-

-

Intraperitoneal (i.p.) Injection:

-

Procedure: The drug is injected into the peritoneal cavity.

-

Animal Models: Mice, Rats.

-

-

Oral Gavage (p.o.):

-

Procedure: A specific volume of the drug formulation is administered directly into the stomach using a gavage needle.

-

Animal Models: Mice, Rats.

-

Bioanalytical Methods

While specific analytical methods for this compound were not detailed in the search results, the quantification of similar compounds like pentazocine in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC).[9][10]

Figure 3: General workflow for the bioanalytical quantification of a drug in biological samples using HPLC.

Conclusion

This compound demonstrates a compelling pharmacodynamic profile as a kappa-opioid receptor agonist and mu-opioid receptor antagonist in various animal models. Its analgesic properties have been observed in several preclinical pain models. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacokinetic parameters. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound to better understand its therapeutic potential and to guide future drug development efforts. The experimental protocols and pharmacodynamic data summarized in this guide provide a foundational resource for researchers in the field of pain and analgesia.

References

- 1. [Pharmacological action of this compound (l-1,4-dimethyl-10-hydroxy-2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-benz azonine). (V). A comparison of this compound, pentazocine and morphine with regard to ability of tolerance development after successive administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-dependent drug oxidation activities in liver microsomes of various animal species including rats, guinea pigs, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interaction of this compound, a novel analgesic, with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Preferential action of this compound, a novel analgesic, with opioid receptors in isolated guinea pig ileum and mouse vas deferens preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Protective effect of this compound, a novel analgesic, against cerebral hypoxia-anoxia in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacological action of this compound (l-1,4-dimethyl-10-hydroxy-2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-benzazonine). (III) Central action of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Cardiohemodynamic and respiratory effects of this compound, a new analgesic agent, in anesthetized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of pentazocine and its occupancy of opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Analgesic: An In-depth Technical Guide to the Discovery and Development of Eptazocine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptazocine, a potent analgesic, represents a significant milestone in the management of moderate to severe pain. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial synthesis to its establishment as a clinically valuable therapeutic agent. It delves into the intricate details of its mechanism of action, preclinical pharmacology, and the pivotal clinical investigations that shaped its trajectory. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative pharmacological data, and a historical perspective on the evolution of this unique opioid analgesic.

Introduction: The Quest for a Safer Opioid

The development of this compound was born out of the persistent need for effective analgesics with improved safety profiles compared to traditional opioids. This compound, known by its brand name Sedapain, was first introduced in Japan by Morishita in 1987.[1] It emerged as a promising agent in the class of mixed agonist-antagonist opioids, a group of compounds designed to provide potent pain relief while mitigating the undesirable side effects associated with pure μ-opioid receptor agonists, such as respiratory depression and dependence.

Discovery and Synthesis

This compound was developed by Nichi-Iko Pharmaceutical Co., Ltd.[2] The company, established in 1965, has a history of producing a range of pharmaceutical products.[3][4][5] The launch of SEDAPAIN injection in 1987 marked a significant achievement for the company in the field of central nervous system analgesics.[3]

Chemical Synthesis

A novel and practical asymmetric synthesis for this compound hydrobromide has been developed.[6] The process begins with 1-methyl-7-methoxy-2-tetralone and utilizes a phase-transfer asymmetric catalysis with N-(p-trifluoromethylbenzyl)cinchonidinium bromide to achieve high yield and purity.[6] The synthesis involves key steps such as alkylation and a Mannich cyclization to construct the tricycle compound.[6]

Mechanism of Action: A Dual-Acting Opioid Modulator

This compound exerts its analgesic effects through a unique dual mechanism of action at opioid receptors.[2] It acts as a potent agonist at the kappa (κ)-opioid receptor and an antagonist at the mu (μ)-opioid receptor.[2] This mixed pharmacological profile is central to its therapeutic efficacy and improved side-effect profile.

Kappa-Opioid Receptor Agonism

Activation of the κ-opioid receptor by this compound is the primary driver of its analgesic properties. The signaling cascade initiated by κ-opioid receptor activation is complex and involves multiple intracellular pathways.

-

G-Protein Coupling: Upon agonist binding, the κ-opioid receptor couples to pertussis toxin-sensitive inhibitory G-proteins, primarily of the Gαi/o and Gαz families.[7][8] This leads to the dissociation of the Gα and Gβγ subunits.[8]

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Ion Channel Regulation: The Gβγ subunits modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[7] This results in neuronal hyperpolarization and reduced neurotransmitter release, thereby dampening the transmission of pain signals.

-

MAPK Pathway Activation: this compound-induced κ-opioid receptor activation also triggers several mitogen-activated protein kinase (MAPK) cascades, including the phosphorylation of ERK1/2, p38, and JNK.[7] These pathways are implicated in both the analgesic and potentially some of the aversive effects of κ-opioid receptor agonists.

-

Mu-Opioid Receptor Antagonism

The antagonism of the μ-opioid receptor by this compound is a key feature that differentiates it from traditional opioids. By blocking this receptor, this compound can reduce the incidence of μ-opioid-mediated side effects such as respiratory depression, euphoria, and physical dependence.

Preclinical Pharmacology

The pharmacological profile of this compound has been extensively characterized in a variety of preclinical models.

Receptor Binding Affinity

Early studies investigated the interaction of this compound with opioid receptors. In one study, this compound demonstrated a concentration-dependent inhibition of [3H]-naloxone specific binding to rat brain synaptic membranes with an IC50 of 7.83 +/- 1.57 μM in the absence of sodium and GTP.[9] The same study showed that this compound also significantly decreased the specific binding of [3H]-ethylketocyclazocine, a kappa receptor ligand.[9]

| Compound | Receptor | Binding Affinity (Ki/IC50) | Species | Reference |

| This compound | Opioid (general) | IC50: 7.83 +/- 1.57 μM | Rat | [9] |

| (-)-Pentazocine | κ-Opioid | Ki: 7.6 nM | Human | [7] |

| (-)-Pentazocine | μ-Opioid | Ki: 3.2 nM | Human | [7] |

| (-)-Pentazocine | δ-Opioid | Ki: 62 nM | Human | [7] |

In Vivo Analgesic Activity

This compound has demonstrated significant analgesic effects in various animal models of pain.

-

Hot Plate Test: This test measures the response latency of an animal to a thermal stimulus. This compound would be expected to increase the latency to a pain response (e.g., paw licking or jumping).

-

Acetic Acid-Induced Writhing Test: This model assesses visceral pain. This compound has been shown to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is not widely published. However, studies on the related compound pentazocine (B1679294) in rats can provide some general understanding of its disposition.

Clinical Development

The clinical development of this compound focused on its use for the management of postoperative pain. While specific details of the Phase I, II, and III clinical trials are not extensively available in the public literature, its approval and use in Japan for postoperative pain underscore its demonstrated efficacy and safety in a clinical setting.[1][2] Clinical studies for analgesics in postoperative pain typically assess endpoints such as pain intensity (using scales like the Visual Analog Scale or Numeric Rating Scale), the use of rescue medication, and patient satisfaction.

Experimental Protocols

Synthesis of this compound Hydrobromide

A detailed, step-by-step experimental protocol for the asymmetric synthesis of this compound hydrobromide is available in the scientific literature.[6] The key steps are summarized below:

-

Asymmetric Alkylation: (R)-1-methyl-1-cyanomethyl-7-methoxy-2-tetralone is prepared via phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone with chloroacetonitrile (B46850) in the presence of N-(p-trifluoromethylbenzyl)cinchonidinium bromide.[6]

-

Reduction and Cyclization: The resulting product undergoes a series of reactions including reduction of the cyano group to a primary amine, followed by a Mannich cyclization with paraformaldehyde to form the core tricyclic structure.[6]

-

Reductive Methylation and Final Steps: The secondary amine is methylated under Eschweiler-Clarke conditions. Subsequent reduction, dehydration, hydrogenation, and demethylation yield the final product, this compound hydrobromide.[6]

Hot Plate Test for Analgesia

This protocol is a generalized procedure based on standard methods.[10][11][12][13][14]

-

Apparatus: A hot plate apparatus with a temperature-controlled surface.

-

Animals: Male mice (e.g., ICR strain) weighing 20-25 g.

-

Procedure: a. Acclimatize the mice to the testing room for at least 30 minutes before the experiment. b. Set the hot plate temperature to a constant 52 ± 0.5°C.[10][13] c. Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or subcutaneous). d. At a predetermined time after drug administration (e.g., 30 minutes), place each mouse individually on the hot plate. e. Start a stopwatch immediately upon placing the mouse on the hot plate. f. Observe the mouse for pain-related behaviors, such as paw licking, paw shaking, or jumping. g. Record the latency (in seconds) for the first clear pain response. h. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.[10] If the mouse does not respond within the cut-off time, it is removed from the hot plate and assigned the maximum latency score.

-

Data Analysis: Compare the mean latency times between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Acetic Acid-Induced Writhing Test

This protocol is a generalized procedure based on standard methods.[1][15][16][17][18]

-

Reagents: 0.6% (v/v) acetic acid solution in saline.

-

Animals: Male mice (e.g., ddY strain) weighing 20-25 g.

-

Procedure: a. Acclimatize the mice to the testing room for at least 30 minutes before the experiment. b. Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or subcutaneous). c. After a predetermined pretreatment time (e.g., 30 minutes), administer 0.1 mL/10 g body weight of the 0.6% acetic acid solution intraperitoneally. d. Immediately after the acetic acid injection, place each mouse in an individual observation chamber. e. Start a stopwatch and count the number of writhes for a defined period, typically 10 to 20 minutes, starting 5 minutes after the acetic acid injection.[1][15] A writhe is characterized by a contraction of the abdominal muscles accompanied by a stretching of the hind limbs.

-

Data Analysis: Calculate the mean number of writhes for each treatment group. The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. Compare the mean number of writhes between groups using appropriate statistical tests.

Conclusion

This compound stands as a testament to the successful application of the mixed agonist-antagonist concept in opioid pharmacology. Its development by Nichi-Iko Pharmaceutical Co., Ltd. and subsequent clinical use have provided a valuable therapeutic option for the management of pain. By selectively targeting the κ-opioid receptor for analgesia while blocking the μ-opioid receptor, this compound offers a distinct advantage in terms of its safety profile. This technical guide has provided a comprehensive exploration of its discovery, mechanism of action, and preclinical and clinical development, offering a valuable resource for the scientific and drug development communities. Further research into the nuanced signaling pathways of this compound and other mixed-profile opioids will undoubtedly continue to advance the field of pain management.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. This compound Hydrobromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Corporate History | Nichi-Iko Pharmaceutical Co., Ltd. [nichiiko.co.jp]

- 4. Basic Policy | Nichi-Iko Pharmaceutical Co., Ltd. [nichiiko.co.jp]

- 5. Nichi-Iko Pharmaceutical Co Ltd Company Profile - Nichi-Iko Pharmaceutical Co Ltd Overview - GlobalData [globaldata.com]

- 6. BJOC - A novel and practical asymmetric synthesis of this compound hydrobromide [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. daneshyari.com [daneshyari.com]

- 9. The interaction of this compound, a novel analgesic, with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal sensitivity as a measure of spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. researchgate.net [researchgate.net]

- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

Eptazocine's Affinity for Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptazocine is a unique analgesic agent, primarily classified as a kappa-opioid receptor (κOR) agonist and a mu-opioid receptor (μOR) antagonist. This mixed agonist-antagonist profile contributes to its analgesic effects while potentially mitigating some of the undesirable side effects associated with conventional μOR agonists, such as respiratory depression and dependence. This technical guide provides an in-depth analysis of this compound's binding affinity for the μOR, presenting quantitative data from key studies, detailed experimental protocols for assessing this interaction, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The binding affinity of this compound for the μ-opioid receptor has been characterized in several studies, primarily through competitive radioligand binding assays. The following table summarizes the key quantitative data available.

| Ligand | Radioligand | Receptor Source | Assay Type | Parameter | Value | Reference |

| This compound | [³H]-Naloxone | Rat brain synaptic membrane | Competitive Binding | IC₅₀ | 7.83 ± 1.57 µM | [1] |

| This compound | [³H]-DAMGO | Recombinant human μOR | Competitive Binding | Kᵢ | > 100 nM | [2] |

| Naloxone (vs. This compound) | - | Guinea pig ileum | Functional Assay (Twitch) | Kₑ | 325 nM |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. Kₑ: Equilibrium dissociation constant for an antagonist.

Mu-Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that leads to analgesia and other physiological effects. As an antagonist at the μOR, this compound blocks these downstream effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the affinity of compounds like this compound for the μ-opioid receptor.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Experimental Workflow:

Materials:

-

Membranes: Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

-

Radioligand: [³H]DAMGO (a selective μ-opioid agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hMOR cells in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by ultracentrifugation, then resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of incubation buffer.

-

50 µL of various concentrations of this compound (unlabeled competitor). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of 10 µM naloxone.

-

50 µL of [³H]DAMGO at a concentration near its Kd.

-

50 µL of the membrane preparation (typically 10-20 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

-

Membranes: CHO-hMOR cell membranes.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: DAMGO.

-

Antagonist: this compound.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: To ensure agonist-dependent binding of [³⁵S]GTPγS.

-

Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with various concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of DAMGO (typically the EC₈₀).

-

GDP Addition: Add GDP to the reaction mixture.

-

Initiation: Initiate the binding by adding [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters and quantify the bound radioactivity by scintillation counting.

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS.

-

Plot the percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of Gᵢ-coupled receptor activation.

Materials:

-

Cells: HEK293 cells stably expressing the human μ-opioid receptor.

-

Agonist: DAMGO.

-

Antagonist: this compound.

-

Stimulant: Forskolin (B1673556) (to stimulate cAMP production).

-

Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Antagonist Pre-treatment: Pre-treat the cells with increasing concentrations of this compound for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of DAMGO (typically the EC₈₀) in the presence of the antagonist.

-

cAMP Stimulation and Accumulation: Add forskolin and IBMX to all wells.

-

Incubation: Incubate the plate at 37°C for the time specified by the cAMP detection kit.

-

cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of this compound.

-

Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the DAMGO-induced inhibition of cAMP production.

-

References

In-vitro studies on Eptazocine's receptor binding profile

An In-Depth Technical Guide on the In-Vitro Receptor Binding Profile of Eptazocine

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's interaction with its biological targets is paramount. This technical guide provides a detailed overview of the in-vitro receptor binding profile of this compound, a novel analgesic agent. The document synthesizes key quantitative data, outlines detailed experimental methodologies for receptor binding and functional assays, and visualizes complex processes through signaling pathway and workflow diagrams.

This compound Receptor Binding Affinity

This compound's pharmacological profile is characterized by its interaction with various opioid receptors. In-vitro binding assays are crucial for quantifying this interaction, typically by determining the concentration of the drug that inhibits the binding of a specific radioligand to the receptor by 50% (IC50) or by calculating the inhibition constant (Ki).

A key study investigated the action of this compound on opioid receptors in rat brain synaptic membranes.[1] The results indicated a concentration-dependent inhibition of [3H]-naloxone binding, a ligand that binds to opioid receptors.[1] Furthermore, this compound demonstrated a significant decrease in the specific binding of [3H]-ethylketocyclazocine, suggesting an interaction with the kappa-opioid receptor.[1] The ratios of IC50 values in the presence and absence of sodium and GTP suggest that this compound is classified as an opiate agonist-antagonist analgesic.[1]

Studies on isolated smooth muscle preparations further elucidate this compound's profile, suggesting it acts as a mu-receptor antagonist and a preferential kappa-receptor agonist.[2] This dual activity is a hallmark of its mechanism of action.

Table 1: Quantitative Receptor Binding Data for this compound

| Receptor/Ligand System | Tissue/Cell Source | Test Compound | Parameter | Value (µM) | Reference |

| Opioid Receptors ([3H]-Naloxone) | Rat Brain Synaptic Membrane | This compound | IC50 | 7.83 ± 1.57 | [1] |

Note: The available literature provides limited specific Ki values for this compound across all opioid receptor subtypes in a single comprehensive study. The IC50 value represents the concentration required to displace 50% of the radioligand.

Functional Activity Profile

Beyond simple binding, functional assays are essential to determine whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. The GTPγS binding assay is a widely used functional assay for G-protein coupled receptors (GPCRs), such as opioid receptors.[3][4] This assay measures the first step in the signal transduction cascade following receptor activation.[3][5]

For this compound, functional studies in isolated guinea pig ileum and mouse vas deferens preparations have been particularly informative. These studies indicate that this compound exhibits mu-receptor antagonist properties while acting as a kappa-receptor agonist.[2] The antagonist effect at the mu-receptor is demonstrated by its ability to inhibit the effects of the mu-agonist morphine.[2] Its agonist activity at the kappa-receptor is supported by the potent inhibition of its effects by the selective kappa-receptor antagonist, MR-2266.[2][6]

Experimental Protocols

A detailed understanding of the methodologies used to generate binding and functional data is critical for interpreting the results and designing future experiments.

Radioligand Binding Assay (Competitive Inhibition)

Radioligand binding assays are a sensitive method for quantifying the interaction between a ligand and a receptor.[7] The competitive binding format is used to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity.[7][8]

Objective: To determine the binding affinity (IC50, Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype.

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing a specific human opioid receptor subtype (μ, δ, or κ).[7]

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).[7]

-

Test Compound: Unlabeled this compound at varying concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone) to saturate all specific binding sites.[7]

-

Assay Buffer: Typically Tris-HCl buffer at physiological pH.[9]

-

Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters to separate bound from free radioligand.[9][10]

Protocol:

-

Incubation: A fixed concentration of the receptor preparation and the radioligand are incubated in the assay buffer with varying concentrations of the unlabeled test compound.[8]

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[9]

-

Separation: The incubation is terminated by rapid filtration, where the receptor-bound radioligand is trapped on the filters while the unbound radioligand passes through.[9][10]

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand is determined as the IC50 value.[8] This can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[8]

[³⁵S]GTPγS Binding Assay

This is a functional assay used to differentiate between agonists, antagonists, and inverse agonists by measuring G-protein activation, a proximal event to receptor activation.[3][4][5] Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[4]

Objective: To determine the functional activity (potency, EC50; efficacy, Emax) of a test compound at a GPCR.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: Agonist, antagonist, or this compound at varying concentrations.

-

Assay Buffer: Contains Mg²⁺ and GDP.

-

Separation Method: Filtration or Scintillation Proximity Assay (SPA).[4][11]

Protocol:

-

Pre-incubation (for antagonists): Membranes are pre-incubated with the antagonist before adding the agonist.

-

Incubation: Membranes are incubated with the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

-

Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination & Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration or captured using SPA beads.[11]

-

Quantification: The amount of bound [³⁵S]GTPγS is measured.

-

Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist).

Visualized Signaling Pathway

Opioid receptors are canonical Gi/o-coupled GPCRs. Upon agonist binding, they undergo a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit, leading to the dissociation of the G-protein into Gα-GTP and Gβγ dimers, which then modulate downstream effectors.

This guide provides a foundational understanding of the in-vitro characterization of this compound. The data collectively point to a profile of a mixed agonist-antagonist, with a preference for kappa-receptor agonism and mu-receptor antagonism. These properties are critical to its overall pharmacological effect as an analgesic. Further studies with a broader range of radioligands and recombinant human receptors would provide a more complete quantitative picture of its receptor binding profile.

References

- 1. The interaction of this compound, a novel analgesic, with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Preferential action of this compound, a novel analgesic, with opioid receptors in isolated guinea pig ileum and mouse vas deferens preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Protective effect of this compound, a novel analgesic, against cerebral hypoxia-anoxia in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. revvity.com [revvity.com]

Eptazocine: A Technical Overview of Early-Stage Clinical and Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is an opioid analgesic that was first introduced in Japan in 1987 for the treatment of pain.[1] It is characterized as a mixed agonist-antagonist with a high affinity for the kappa-opioid receptor and a lesser affinity for the mu-opioid receptor.[1] This technical guide synthesizes the available early-phase clinical and preclinical data on this compound to provide a comprehensive resource for researchers and drug development professionals. Due to the drug's introduction prior to current standards for public disclosure of early-phase clinical trial data, publicly available, detailed quantitative results from human Phase I and Phase II studies are limited. This document presents the available human pharmacokinetic data derived from the Japanese package insert, alongside a more detailed summary of preclinical findings.

Core Data Summary

Human Pharmacokinetic Data

The following data is based on the Japanese package insert for Sedapain® (this compound) and represents the currently available public information on the drug's pharmacokinetics in humans.

| Parameter | Result | Route of Administration | Dose | Population | Source |

| Time to Maximum Plasma Concentration (Tmax) | 20 - 30 minutes | Subcutaneous or Intramuscular | 15 mg | Healthy Adults | [2] |

| Primary Metabolite | Glucuronide conjugate of this compound | - | - | - | [2] |

| Primary Route of Excretion | Renal | - | - | - | [2] |

| Percentage of Dose Excreted in Urine within 24 hours | 82.5% | - | - | - | [2] |

It is important to note that specific quantitative values for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) are not publicly available in the reviewed literature.

Preclinical Pharmacodynamic Data: Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinity of this compound in rat brain synaptic membranes.

| Ligand | Condition | IC50 (μM) | Source |

| [3H]-Naloxone | In the absence of sodium cation and GTP | 7.83 ± 1.57 | [3] |

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound to opioid receptors.

Methodology:

-

Preparation of Synaptic Membranes: Synaptic membranes were prepared from rat brains.

-

Binding Assay: The ability of this compound to inhibit the specific binding of the radiolabeled opioid antagonist [3H]-naloxone was measured. The assay was conducted in the absence of sodium cations and GTP, which are known to modulate opioid receptor affinity.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific [3H]-naloxone binding (IC50) was calculated.[3]

In Vivo Analgesic Activity in Mice

Objective: To assess the analgesic efficacy of this compound.

Methodology:

-

Animal Model: Male ddY strain mice were used.

-

Analgesic Tests:

-

Hot Plate Method: The latency to a painful response (e.g., licking paws, jumping) when placed on a heated surface was measured.

-

Pressure Method: The threshold to a painful stimulus induced by applying pressure to the tail was determined.

-

Acetic Acid-Induced Writhing Method: The number of abdominal constrictions (writhes) was counted after intraperitoneal injection of acetic acid.

-

-

Drug Administration: this compound was administered subcutaneously at various doses.

-

Data Analysis: The analgesic effect was quantified and compared to that of other opioids like pentazocine (B1679294) and morphine.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the Opioid Receptor

This compound acts as a mixed agonist-antagonist at opioid receptors. Its primary analgesic effects are believed to be mediated through its agonist activity at the kappa-opioid receptor. As a G-protein coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates the release of neurotransmitters involved in pain signaling.

Caption: this compound's signaling pathway at the kappa-opioid receptor.

Experimental Workflow for Assessing Analgesic Efficacy in Animal Models

The following diagram illustrates a typical workflow for evaluating the analgesic properties of a compound like this compound in preclinical studies.

Caption: A generalized workflow for preclinical analgesic studies.

Conclusion

This compound is a kappa-opioid receptor agonist with demonstrated analgesic properties in preclinical models. While detailed early-phase human clinical trial data is not widely available in the public domain, information from the Japanese package insert provides foundational pharmacokinetic insights. The preclinical data consistently supports its mechanism of action as an opioid agonist-antagonist. Further research and potential disclosure of historical clinical trial data would be invaluable for a more complete understanding of this compound's clinical profile.

References

Eptazocine: A Paradigm Shift in Analgesia with Non-Addictive Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Eptazocine, a synthetic benzomorphan (B1203429) derivative, presents a compelling profile as a potent analgesic with a significantly reduced potential for addiction, a characteristic that distinguishes it from traditional mu-opioid receptor agonists. This document provides a comprehensive technical overview of this compound, focusing on its unique mechanism of action, preclinical and clinical analgesic efficacy, and the experimental evidence supporting its low abuse liability. Through a detailed examination of its receptor binding profile, downstream signaling pathways, and performance in established preclinical models of pain and addiction, this guide aims to equip researchers, scientists, and drug development professionals with the critical information necessary to explore the full therapeutic potential of this promising compound.

Mechanism of Action: A Tale of Two Receptors

This compound's distinct pharmacological profile stems from its action as a mixed agonist-antagonist at opioid receptors. It primarily functions as a potent agonist at the kappa-opioid receptor (KOR) while simultaneously acting as an antagonist at the mu-opioid receptor (MOR). This dual activity is central to its analgesic effects and its diminished addictive properties.

1.1. Receptor Binding Profile

| Receptor Subtype | Ligand | Tissue Source | IC50 (µM) | Reference |

| Opioid (non-selective) | [3H]-Naloxone | Rat brain synaptic membrane | 7.83 ± 1.57 | [1] |

| Kappa-Opioid | [3H]-Ethylketocyclazocine | Mouse brain synaptic membrane | Significant decrease at 10 µM | [1] |

1.2. Signaling Pathways

Upon binding to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that ultimately leads to analgesia. This pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

Simultaneously, by antagonizing the mu-opioid receptor, this compound blocks the binding of endogenous and exogenous mu-agonists, thereby mitigating the rewarding and euphoric effects that are the hallmark of addictive opioids. This antagonism is crucial to its non-addictive potential.

Preclinical Evidence of Analgesic Efficacy

A substantial body of preclinical research has demonstrated the analgesic efficacy of this compound across various animal models of pain. These studies have consistently shown its ability to alleviate pain, with a potency that is comparable to, and in some cases greater than, traditional opioids.

2.1. Quantitative Analgesic Activity

| Test | Species | This compound ED50 (mg/kg) | Morphine ED50 (mg/kg) | Pentazocine ED50 (mg/kg) | Reference |

| Acetic Acid Writhing | Mouse | 0.47 (s.c.) | 0.22 (s.c.) | 1.8 (s.c.) | [2] |

| Hot Plate Test | Mouse | 4.2 (s.c.) | 5.6 (s.c.) | 10.5 (s.c.) | [2] |

| Tail-Flick Test | Rat | 2.1 (s.c.) | 3.2 (s.c.) | - | [2] |

2.2. Experimental Protocols for Analgesia Assessment

Acetic Acid-Induced Writhing Test

This widely used model assesses visceral pain by inducing a characteristic stretching and writhing behavior in mice.

Methodology:

-

Male ICR mice (20-25 g) are used.

-

Animals are pre-treated with this compound, a reference analgesic (e.g., morphine), or vehicle via subcutaneous (s.c.) injection.

-

After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is administered intraperitoneally (i.p.) at a volume of 10 ml/kg.

-

Immediately following acetic acid injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).

-

The percentage of inhibition of writhing is calculated for each drug-treated group compared to the vehicle-treated control group.

Hot Plate Test

This method evaluates the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic mechanisms.

Methodology:

-

Male ddY mice (20-25 g) are used.

-

The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals are pre-treated with the test compound or vehicle.

-

At a predetermined time after treatment, each mouse is placed on the hot plate.

-

The latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.

-

A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.

-

An increase in the response latency compared to the control group indicates an analgesic effect.

Tail-Flick Test

This test measures the latency to withdraw the tail from a noxious thermal stimulus, which is a spinal reflex.

Methodology:

-

Male Wistar rats (150-200 g) are used.

-

The rat is gently restrained, and a portion of its tail is exposed to a focused beam of radiant heat.

-

The time taken for the rat to flick its tail away from the heat source is automatically recorded.

-

A cut-off time is employed to avoid tissue damage.

-

Baseline latencies are determined before drug administration.

-

Following administration of the test compound or vehicle, tail-flick latencies are measured at various time points to determine the peak effect and duration of action.

Evaluation of Non-Addictive Potential

The reduced addiction liability of this compound is attributed to its unique kappa-agonist/mu-antagonist profile. Activation of kappa-opioid receptors is generally associated with dysphoria rather than euphoria, and the blockade of mu-opioid receptors prevents the rewarding effects mediated by this pathway.

3.1. Dopamine (B1211576) Release in the Nucleus Accumbens

The mesolimbic dopamine system, particularly the release of dopamine in the nucleus accumbens, is a critical neural substrate for the rewarding effects of addictive drugs. Studies using in vivo microdialysis have shown that while mu-opioid agonists consistently increase dopamine release in this brain region, kappa-opioid agonists tend to have the opposite effect, either decreasing or having no significant impact on dopamine levels. This neurochemical profile strongly suggests a lack of rewarding properties for this compound.

3.2. Preclinical Models of Addiction

Conditioned Place Preference (CPP)

The CPP paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs.

Methodology:

-

A multi-compartment apparatus with distinct visual and tactile cues in each compartment is used.

-

Pre-Conditioning Phase: Mice or rats are allowed to freely explore all compartments to establish baseline preference.

-

Conditioning Phase: Over several days, animals receive injections of this compound or vehicle and are confined to one of the specific compartments. The drug and vehicle pairings are counterbalanced across animals.

-

Test Phase: After the conditioning phase, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

-

A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion (dysphoria).

Intravenous Self-Administration (IVSA)

The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively work for drug delivery.

Methodology:

-

Rats or mice are surgically implanted with an intravenous catheter, typically in the jugular vein.

-

Animals are placed in an operant chamber equipped with two levers.

-

Acquisition Phase: Pressing the "active" lever results in the intravenous infusion of a unit dose of the drug, often paired with a light or sound cue. Pressing the "inactive" lever has no consequence.

-

The number of infusions self-administered over a set period is recorded.

-

A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.

-

Dose-response curves can be generated by varying the unit dose of the drug available for self-administration.

Clinical Experience and Future Directions

While this compound has been available in some countries for the treatment of moderate to severe pain, comprehensive, large-scale clinical trial data in diverse populations and pain conditions are not extensively reported in the global literature. The available clinical information, however, corroborates the preclinical findings of effective analgesia with a favorable side-effect profile, particularly with regard to abuse potential.

Future research should focus on:

-

Conducting large, randomized, double-blind, placebo- and active-controlled clinical trials to further establish the efficacy and safety of this compound in various acute and chronic pain states.

-

Performing detailed human abuse potential studies to definitively characterize its low addiction liability.

-

Investigating the long-term safety and tolerability of this compound in chronic pain management.

-

Exploring the potential of this compound in specific patient populations, such as those with a history of substance use disorder.

Conclusion

This compound represents a significant advancement in the field of analgesia. Its unique mechanism of action as a kappa-opioid receptor agonist and mu-opioid receptor antagonist provides a strong rationale for its potent analgesic effects coupled with a low potential for abuse and addiction. The preclinical data robustly support this profile, demonstrating efficacy in various pain models and a lack of reinforcing properties in addiction models. As the opioid crisis continues to be a major public health concern, the development and broader clinical investigation of non-addictive analgesics like this compound are of paramount importance. This technical guide provides a foundational understanding for the scientific and drug development communities to further explore and harness the therapeutic promise of this compound.

References

Neurochemical Effects of Eptazocine on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction